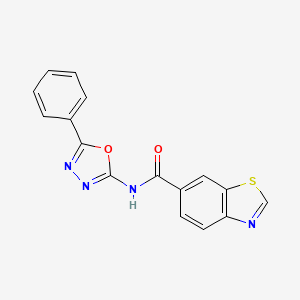

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Descripción

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a 5-phenyl-1,3,4-oxadiazole moiety. The compound’s electronic and steric properties, influenced by the phenyl group on the oxadiazole ring and the benzothiazole system, make it a candidate for structure-activity relationship (SAR) studies.

Propiedades

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2S/c21-14(11-6-7-12-13(8-11)23-9-17-12)18-16-20-19-15(22-16)10-4-2-1-3-5-10/h1-9H,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMCGSGFWQYPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction mixture is usually refluxed for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: NaH in DMF with alkyl halides at elevated temperatures.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide as an anticancer agent. Compounds containing oxadiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Antitubercular Activity

Research has indicated that compounds similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide show promise against Mycobacterium tuberculosis. In vitro studies have reported varying degrees of inhibition against this pathogen when tested alongside standard antitubercular drugs .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Example Synthesis Scheme

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Hydrazine + Carboxylic Acid | Heat |

| 2 | Coupling | Oxadiazole + Benzothiazole | Base Catalysis |

| 3 | Functionalization | Various Substituents | Varies |

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers investigated the cytotoxic effects of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer properties .

Case Study 2: Antimicrobial Testing

In a separate study focusing on antimicrobial activity, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains, indicating strong antibacterial potential .

Mecanismo De Acción

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Analogous 1,3,4-Oxadiazole Derivatives

Several compounds sharing the 5-phenyl-1,3,4-oxadiazol-2-yl group but differing in substituents have been synthesized and characterized (Table 1).

Table 1: Physical and Spectral Properties of Selected Oxadiazole Derivatives

Key Observations :

- Yield Variations : Substituents significantly impact synthetic efficiency. For example, bulkier groups like (2-phenyl-2H-1,2,3-triazol-4-yl)methylene (6f) reduce yields (43%) compared to simpler substituents (e.g., 6d: 88%) .

- Melting Points : Electron-withdrawing groups (e.g., nitro in 6d) increase melting points (295–296°C), likely due to enhanced intermolecular interactions .

- Spectral Data : All compounds show characteristic C=N (1550–1650 cm⁻¹) and C=O (amide, ~1670 cm⁻¹) peaks, confirming oxadiazole and carboxamide functionalities .

Thiadiazole vs. Oxadiazole Substitutions

Replacing the oxadiazole oxygen with sulfur (thiadiazole) alters electronic properties and bioactivity:

- Anticancer Activity : Benzodithiazine derivatives with 5-phenyl-1,3,4-oxadiazol-2-yl (e.g., 5a, 5b) show potent anticancer activity, whereas thiadiazole analogs (5e, 5f) display markedly reduced efficacy. This underscores the critical role of the oxadiazole ring’s electronic character in bioactivity .

Substituent Effects on Pharmacological Activity

Positional and Electronic Influences

- Benzodithiazine Derivatives : In compounds 5a (5-phenyl-oxadiazole) and 5e (5-(4-chlorophenyl)-oxadiazole), the introduction of an electron-withdrawing chlorine at the phenyl ring nearly abolishes anticancer activity, highlighting the sensitivity of the oxadiazole’s electronic environment .

- Methoxyphenyl Substitution : N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide () introduces a methoxy group, which may enhance solubility but could sterically hinder target binding compared to the unsubstituted phenyl variant .

Hypoglycemic Activity

For example, 12 compounds in this class reduced glucose levels by >50% at 100 mg/kg doses .

Actividad Biológica

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound belongs to the class of oxadiazole derivatives, which are known for their varied pharmacological profiles. The molecular formula is , and it features both oxadiazole and benzothiazole moieties that contribute to its biological activity.

Synthesis Methods

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 1,3-benzothiazole derivatives with 5-substituted oxadiazoles. Common methods include:

- Refluxing with Aromatic Acids : The compound can be synthesized by refluxing 1,3-benzothiazole-2-carboxyhydrazide with various aromatic acids in phosphoryl chloride .

- Cyclization Reactions : Utilizing acylhydrazides or thiosemicarbazides as intermediates can yield the desired oxadiazole derivatives through cyclization reactions under controlled conditions .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide has shown promising results in inhibiting cancer cell proliferation across various cell lines:

- Cytotoxicity Studies : Research indicates that compounds similar to this derivative exhibit cytotoxic effects against human leukemia (CEM) and breast cancer (MCF-7) cell lines. For instance, derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer activity .

Anticonvulsant Activity

In addition to anticancer properties, this compound has been evaluated for anticonvulsant activity using models such as the Maximal Electroshock Seizure (MES) test. Compounds containing the oxadiazole ring have demonstrated significant reductions in seizure duration compared to controls .

Antimicrobial Activity

Research has also investigated the antimicrobial properties of related compounds. For example, studies found that oxadiazole derivatives exhibit activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

The mechanisms underlying the biological activities of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide are multifaceted:

- Apoptosis Induction : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells by activating pathways involving p53 and caspase proteins .

- Inhibition of Specific Enzymes : Some studies suggest that oxadiazole derivatives can inhibit specific enzymes related to cancer progression and microbial growth .

Case Studies and Research Findings

Several case studies illustrate the compound's efficacy:

- Study on Anticancer Efficacy : A study demonstrated that a series of benzothiazole derivatives containing oxadiazoles exhibited enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .

- Anticonvulsant Evaluation : In a comparative analysis using MES models, certain synthesized compounds showed a marked decrease in seizure duration compared to untreated controls, indicating their potential as anticonvulsant agents .

Q & A

Basic: What are the common synthetic routes for synthesizing N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving:

- Alkylation or acylation of precursor oxadiazole or benzothiazole intermediates. For example, alkylation with benzyl chlorides or chloroacetamides under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents .

- Cyclocondensation of thiosemicarbazides with carboxylic acids to form the oxadiazole ring, followed by coupling with benzothiazole-6-carboxylic acid derivatives using coupling agents like EDC/HOBt .

- Purification via recrystallization from ethanol or methanol, yielding crystalline products with melting points typically >150°C (confirmed by DSC) .

Basic: What spectroscopic techniques are used to characterize this compound and its derivatives?

Methodological Answer:

Key characterization methods include:

- 1H/13C NMR : Assignments of aromatic protons (δ 7.2–8.5 ppm for benzothiazole and oxadiazole rings) and methyl/methylene groups (δ 2.3–4.1 ppm) .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) stretches .

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M+H]⁺) matching calculated molecular weights (e.g., ~376.43 g/mol for analogs) .

- Elemental Analysis : Confirmation of C, H, N, S content (e.g., C: 63.8%, N: 14.9% for derivatives) .

Advanced: How can crystallographic data be refined to resolve structural ambiguities in oxadiazole-benzothiazole hybrids?

Methodological Answer:

- SHELXL Refinement : Use features like anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis. Recent updates in SHELXL allow improved handling of twinned crystals and disorder modeling .

- Coordination Studies : For metal complexes (e.g., sodium coordination in ), employ single-crystal X-ray diffraction to analyze µ3-bridging modes and ligand geometry .

- Validation Tools : Check structural consistency using R-factor convergence (<0.05) and PLATON/ADDSYM for symmetry validation .

Advanced: How do structural modifications (e.g., substituent variation) influence biological activity?

Methodological Answer:

- Substituent Effects :

- Electron-withdrawing groups (e.g., nitro, bromo) enhance antimicrobial activity by increasing electrophilicity (e.g., EC₅₀ = 0.8 nM for anti-parasitic analogs) .

- Thioether linkers improve solubility and binding to cysteine protease targets (e.g., cathepsin B inhibition) .

- SAR Studies : Compare bioactivity across analogs (e.g., 5-phenyl vs. 5-(3-nitrophenyl) oxadiazole derivatives) using in vitro assays (MIC values, IC₅₀) and molecular docking (e.g., CYP51 enzyme interactions) .

Advanced: How to reconcile conflicting bioactivity data across studies for oxadiazole-benzothiazole derivatives?

Methodological Answer:

- Purity Assessment : Verify compound purity via HPLC (>95%) and thermal analysis (TGA/DSC) to exclude degradation artifacts .

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., ciprofloxacin for antimicrobial tests) .

- Computational Validation : Perform molecular dynamics simulations to assess target binding stability (e.g., Trypanosoma cruzi CYP51) and compare with experimental IC₅₀ values .

Advanced: What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity .

- Docking Studies : AutoDock Vina or Glide for binding affinity calculations (e.g., ΔG = -9.2 kcal/mol for kinase targets) .

- QSAR Models : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with bioactivity .

Advanced: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclocondensation efficiency (yields: 60–85%) .

- Catalyst Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) and improve yields by 15–20% .

- Byproduct Analysis : Monitor intermediates via TLC and quench unreacted reagents with aqueous workup (NaHCO₃ for acid removal) .

Advanced: What strategies validate target engagement in cellular assays?

Methodological Answer:

- Fluorescent Probes : Synthesize FITC-labeled analogs for confocal microscopy to track cellular uptake (e.g., localization in lysosomes) .

- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate protein targets (e.g., tubulin) followed by Western blot .

- CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines (e.g., CYP51-null Trypanosoma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.